molecular formula C7H10N2O3 B14278230 2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- CAS No. 135304-82-4

2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl-

Cat. No.: B14278230
CAS No.: 135304-82-4
M. Wt: 170.17 g/mol
InChI Key: IBZZBLDUUWGFFF-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- is a derivative of pyrimidinedione, a class of compounds known for their diverse biological activities. This compound features a pyrimidine ring with hydroxyl and methyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Starting from urea derivatives and β-diketones.

    Hydroxylation: Introduction of the hydroxyl group through selective oxidation.

    Methylation: Alkylation reactions to introduce methyl groups at specific positions.

Industrial Production Methods

Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxyl and methyl groups.

    5-Hydroxy-2,4(1H,3H)-Pyrimidinedione: Contains the hydroxyl group but lacks the methyl groups.

    1,3,6-Trimethyl-2,4(1H,3H)-Pyrimidinedione: Contains the methyl groups but lacks the hydroxyl group.

Uniqueness

The presence of both hydroxyl and methyl groups in 2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

135304-82-4

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-hydroxy-1,3,6-trimethylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-4-5(10)6(11)9(3)7(12)8(4)2/h10H,1-3H3

InChI Key

IBZZBLDUUWGFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)O

Origin of Product

United States

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